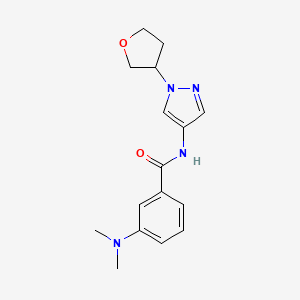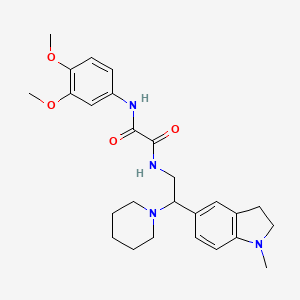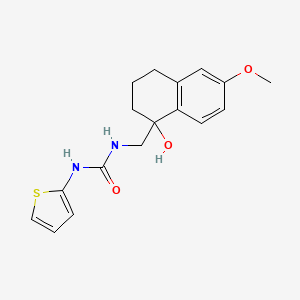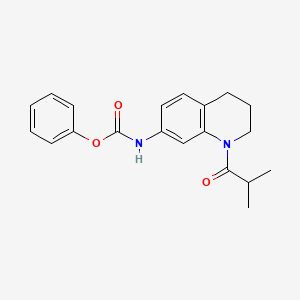
3-(dimethylamino)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
The compound has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes the production of dithiocarbamates, thioethers, and various NH-azoles derivatives through reactions with different nucleophiles, demonstrating its utility in expanding chemical libraries for further biological and chemical testing (Roman, 2013).
Synthesis of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives
Research has shown the compound's applicability in synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. These derivatives have been explored for their potential biological activities, showcasing the compound's role in medicinal chemistry (Farag et al., 2011).
Development of Novel Pyrazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyrimidine Derivatives
Further research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds have shown moderate effects against some bacterial and fungal species, indicating the compound's potential in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
Applications in Crystal Structure Analysis
The compound has also been studied in the context of crystal structure analysis, where derivatives like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate have been analyzed for their supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding. This research contributes to our understanding of molecular interactions and the design of materials with specific properties (Kranjc et al., 2012).
Exploration of Antimicrobial Activities
Some derivatives based on the compound have been synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these compounds in contributing to the development of new antimicrobial agents, providing a foundation for future studies aimed at combating microbial resistance (Gouda et al., 2010).
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19(2)14-5-3-4-12(8-14)16(21)18-13-9-17-20(10-13)15-6-7-22-11-15/h3-5,8-10,15H,6-7,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZBIWMDUPWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)


![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)
![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)




